

An In-depth Technical Guide to 2-Methoxy-5-(methylsulfonyl)benzoic acid

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Compound of Interest

Compound Name: 2-Methoxy-5-methylthiobenzoic acid

Cat. No.: B8454584

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A Note on the Target Compound: Initial research for "**2-Methoxy-5-methylthiobenzoic acid**" did not yield specific information regarding its discovery, history, or detailed experimental protocols. This suggests that the compound may not be extensively documented in publicly available scientific literature. To provide a comprehensive and valuable technical guide, this document will focus on the closely related and well-documented compound, 2-Methoxy-5-(methylsulfonyl)benzoic acid. This molecule shares a similar core structure and has a notable history as a key intermediate in pharmaceutical synthesis.

Introduction to 2-Methoxy-5-(methylsulfonyl)benzoic acid

2-Methoxy-5-(methylsulfonyl)benzoic acid is a substituted benzoic acid derivative of significant interest in the field of medicinal chemistry and drug development.^[1] Characterized by a benzene ring functionalized with a methoxy group, a methylsulfonyl group, and a carboxylic acid group, this compound primarily serves as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs).^[1] Its history and development are intrinsically linked to the production of antipsychotic medications, where its specific structural properties are leveraged for the creation of more complex therapeutic molecules.^[1]

Physicochemical Properties

The key physicochemical properties of 2-Methoxy-5-(methylsulfonyl)benzoic acid are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

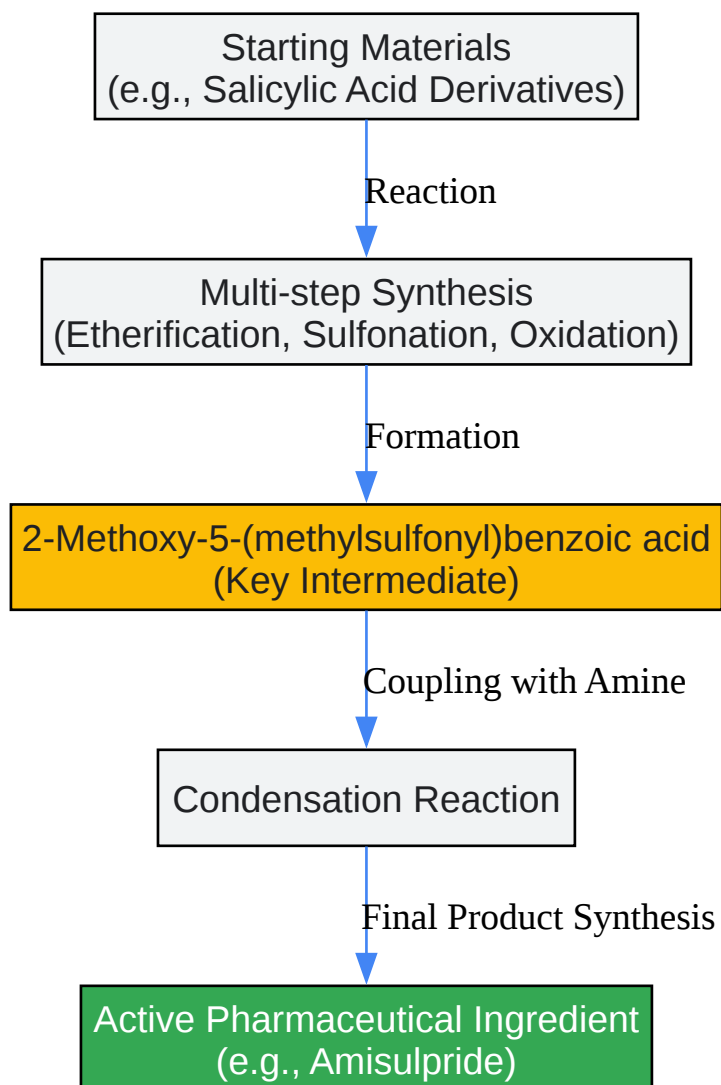
Property	Value	Reference
CAS Number	50390-76-6	[2]
Molecular Formula	C ₉ H ₁₀ O ₅ S	[2]
Molecular Weight	230.241 g/mol	[2]
Melting Point	190 °C	[2]
Boiling Point	467.9 °C at 760 mmHg	[2]
Density	1.372 g/cm ³	[2]
pKa	3.49 ± 0.10 (Predicted)	[2]
Appearance	White solid	[1]
Solubility	DMSO (Slightly), Methanol (Slightly, Heated)	[2]

Historical Context and Primary Application

The development and significance of 2-Methoxy-5-(methylsulfonyl)benzoic acid are closely tied to its role as a key intermediate in the synthesis of the antipsychotic drug Amisulpride.[3][4] While a specific "discovery" event for the acid itself is not prominently documented, its importance emerged with the need for efficient synthetic routes to this class of pharmaceuticals.

The synthesis of related compounds, such as methyl 2-methoxy-5-aminosulfonyl benzoate, has been a focus of process optimization to improve yields and reduce waste, highlighting the industrial relevance of this chemical family.[5][6][7] The general synthetic strategies often involve the modification of salicylic acid or its derivatives through steps like etherification, sulfonation, and oxidation.[5][6]

Below is a diagram illustrating the logical relationship of 2-Methoxy-5-(methylsulfonyl)benzoic acid as an intermediate in pharmaceutical synthesis.



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Role as a Pharmaceutical Intermediate

Synthesis and Experimental Protocols

The synthesis of 2-Methoxy-5-(methylsulfonyl)benzoic acid and its derivatives can be achieved through various routes, often starting from more readily available precursors. A common strategy involves the synthesis of a related intermediate, methyl 2-methoxy-5-sulfamoylbenzoate, which can be hydrolyzed to the corresponding carboxylic acid.

Representative Synthesis of a Key Precursor: Methyl 2-methoxy-5-sulfamoylbenzoate

This protocol is based on a novel synthesis method described for a closely related precursor, which provides high yield and purity.^[6]

Objective: To synthesize methyl 2-methoxy-5-sulfamoylbenzoate from methyl 2-methoxy-5-chlorobenzoate.

Materials:

- Methyl 2-methoxy-5-chlorobenzoate (0.25 mol)
- Tetrahydrofuran (THF) (300g)
- Cuprous bromide (0.0125 mol)
- Sodium aminosulfonate (0.25 mol)
- Activated carbon

Equipment:

- 1000 ml reaction flask with reflux apparatus
- Heating mantle
- Stirring apparatus
- Filtration setup
- Rotary evaporator

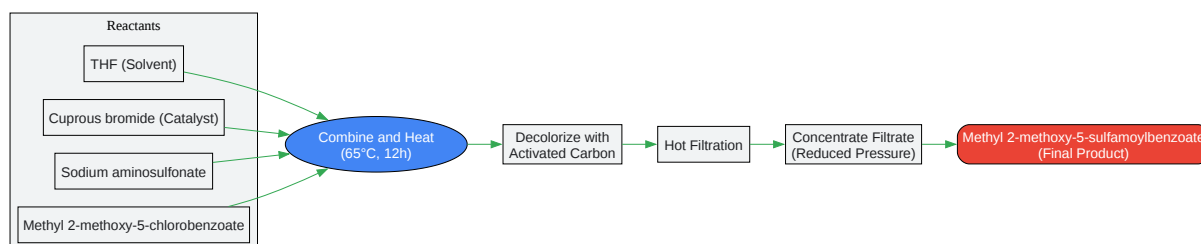
Procedure:

- Charge a 1000 ml reaction flask with 300g of tetrahydrofuran and 50g (0.25 mol) of methyl 2-methoxy-5-chlorobenzoate.^[6]

- Add 1.8g (0.0125 mol) of cuprous bromide and 25.7g (0.25 mol) of sodium aminosulfonate to the flask.[6]
- Heat the mixture to 65°C and maintain this temperature for 12 hours with continuous stirring. [6]
- After the reaction period, add 2g of activated carbon to the reaction mixture and filter the hot solution to remove the catalyst and activated carbon.[6]
- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the dry product.[6]

Expected Outcome: A white crystalline powder of methyl 2-methoxy-5-sulfamoylbenzoate with a high yield (approx. 94.5%) and purity (>99% by HPLC).[6] This ester can then be subjected to hydrolysis to yield 2-Methoxy-5-(methylsulfonyl)benzoic acid.

The following diagram outlines the general workflow for this synthesis.



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Synthesis Workflow for a Key Precursor

Biological Relevance and Mechanism of Action

As a chemical intermediate, 2-Methoxy-5-(methylsulfonyl)benzoic acid does not have a direct biological activity or signaling pathway associated with it. Its significance lies in its incorporation into larger molecules that do possess biological effects. For instance, in Amisulpride, the structural motif derived from this acid contributes to the overall shape and electronic properties of the drug, which are crucial for its binding to dopamine D2 and D3 receptors. The sulfonyl group, in particular, can influence the molecule's polarity and ability to form hydrogen bonds, which can be critical for receptor-ligand interactions.

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